(Cycloprop-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cycloprop-2-en-1-yl)benzene is an organic compound that features a cyclopropene ring attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cycloprop-2-en-1-yl)benzene typically involves the reaction of cyclopropene derivatives with benzene under specific conditions. One common method includes the use of cyclopropenylidene intermediates, which react with benzene to form the desired product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the formation of the cyclopropene ring without unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
(Cycloprop-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the cyclopropene ring to a cyclopropane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the cyclopropene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
(Cycloprop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism by which (Cycloprop-2-en-1-yl)benzene exerts its effects involves interactions with various molecular targets. The cyclopropene ring’s strained structure makes it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new bonds and the modification of existing molecular structures, influencing the compound’s behavior and properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclopropenyl: Another compound with a similar cyclopropene structure but different connectivity.
Benzvalene: A valence isomer of benzene with a unique ring structure.
Prismane: Another benzene valence isomer with a distinct three-dimensional structure.
Uniqueness
(Cycloprop-2-en-1-yl)benzene is unique due to its combination of a cyclopropene ring and a benzene ring, which imparts distinct reactivity and properties compared to other similar compounds
Eigenschaften
CAS-Nummer |
93029-81-3 |
---|---|
Molekularformel |
C9H8 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
cycloprop-2-en-1-ylbenzene |
InChI |
InChI=1S/C9H8/c1-2-4-8(5-3-1)9-6-7-9/h1-7,9H |
InChI-Schlüssel |
WRLJQEFUPDJUSP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.